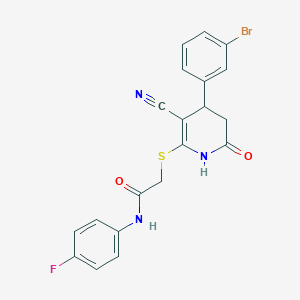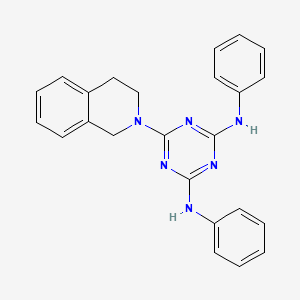![molecular formula C30H38N2O5 B11622163 3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622163.png)
3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
„3-Hydroxy-4-[(3-Methyl-4-propoxyphenyl)carbonyl]-1-[2-(Morpholin-4-yl)ethyl]-5-[4-(Propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-on“ ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung weist eine Pyrrol-2-on-Kernstruktur auf, die für ihre vielfältige chemische Reaktivität und biologische Aktivität bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von „3-Hydroxy-4-[(3-Methyl-4-propoxyphenyl)carbonyl]-1-[2-(Morpholin-4-yl)ethyl]-5-[4-(Propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-on“ kann durch mehrstufige organische Synthese erreicht werden. Die wichtigsten Schritte beinhalten typischerweise:
- Bildung des Pyrrol-2-on-Kerns durch Cyclisierungsreaktionen.
- Einführung der Hydroxygruppe an der 3-Position durch selektive Hydroxylierung.
- Anbindung der 3-Methyl-4-propoxyphenylgruppe durch Friedel-Crafts-Acylierung.
- Einbau der Morpholin-4-yl-Ethylgruppe durch nucleophile Substitution.
- Addition der 4-(Propan-2-yl)phenylgruppe durch eine Kupplungsreaktion.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, katalytischen Prozessen und umweltfreundlichen Chemieprinzipien umfassen, um die Effizienz und Nachhaltigkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
„3-Hydroxy-4-[(3-Methyl-4-propoxyphenyl)carbonyl]-1-[2-(Morpholin-4-yl)ethyl]-5-[4-(Propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-on“ kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxygruppe kann unter geeigneten Bedingungen zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppen können zu Alkoholen oder Aminen reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel oder Sulfonierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise würde die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion der Carbonylgruppen Alkohole oder Amine ergeben würde.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre vielfältige Reaktivität macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.
Biologie
In der Biologie kann diese Verbindung biologische Aktivität aufweisen, wie z. B. antimikrobielle oder krebshemmende Eigenschaften. Sie kann bei der Entwicklung neuer Arzneimittel verwendet werden oder als Werkzeug zur Untersuchung biologischer Prozesse.
Medizin
In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Ihre einzigartige Struktur kann mit bestimmten biologischen Zielmolekülen interagieren, was zur Entwicklung neuer Medikamente führt.
Industrie
In der Industrie kann diese Verbindung bei der Herstellung von Spezialchemikalien, Polymeren oder Materialien mit bestimmten Eigenschaften verwendet werden. Ihre Vielseitigkeit macht sie zu einem wertvollen Bestandteil in verschiedenen industriellen Anwendungen.
Wirkmechanismus
Der Wirkmechanismus von „3-Hydroxy-4-[(3-Methyl-4-propoxyphenyl)carbonyl]-1-[2-(Morpholin-4-yl)ethyl]-5-[4-(Propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-on“ hängt von seinen spezifischen Interaktionen mit molekularen Zielmolekülen ab. Dies könnten sein:
Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an deren aktive Zentren bindet.
Rezeptorbindung: Die Verbindung kann an Rezeptoren auf Zelloberflächen binden und so zelluläre Signalwege modulieren.
DNA-Interaktion: Die Verbindung kann mit DNA interagieren und so die Genexpression und Zellfunktion beeinflussen.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Hydroxy-4-[(3-Methyl-4-ethoxyphenyl)carbonyl]-1-[2-(Morpholin-4-yl)ethyl]-5-[4-(Propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-on
- 3-Hydroxy-4-[(3-Methyl-4-butoxyphenyl)carbonyl]-1-[2-(Morpholin-4-yl)ethyl]-5-[4-(Propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-on
Einzigartigkeit
Die Einzigartigkeit von „3-Hydroxy-4-[(3-Methyl-4-propoxyphenyl)carbonyl]-1-[2-(Morpholin-4-yl)ethyl]-5-[4-(Propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-on“ liegt in seinen spezifischen Substituenten und deren Positionen am Pyrrol-2-on-Kern. Diese strukturellen Merkmale verleihen eine einzigartige chemische Reaktivität und biologische Aktivität und unterscheiden sie von ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C30H38N2O5 |
|---|---|
Molekulargewicht |
506.6 g/mol |
IUPAC-Name |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H38N2O5/c1-5-16-37-25-11-10-24(19-21(25)4)28(33)26-27(23-8-6-22(7-9-23)20(2)3)32(30(35)29(26)34)13-12-31-14-17-36-18-15-31/h6-11,19-20,27,33H,5,12-18H2,1-4H3/b28-26+ |
InChI-Schlüssel |
HBWFEBWFCRDBPG-BYCLXTJYSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O)C |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B11622083.png)
![(2Z)-N-(4-bromophenyl)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11622090.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622091.png)
![Propyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]benzoate](/img/structure/B11622093.png)
![1-[4-(4-Ethoxybenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622098.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11622100.png)
![Diethyl 4-[(4-ethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11622107.png)

![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622123.png)
![3-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B11622128.png)
![N-[(1Z)-1-{2-[4-(dimethylamino)phenyl]-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethylidene]-4-methylbenzenesulfonamide](/img/structure/B11622134.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622150.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622159.png)
